molecular formula C12H17IO B14310838 (2-tert-Butoxy-1-iodoethyl)benzene CAS No. 111558-77-1

(2-tert-Butoxy-1-iodoethyl)benzene

Cat. No.: B14310838
CAS No.: 111558-77-1
M. Wt: 304.17 g/mol
InChI Key: CWCAKNLDPUWVHV-UHFFFAOYSA-N
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Description

(2-tert-Butoxy-1-iodoethyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxy group and an iodoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butoxy-1-iodoethyl)benzene typically involves the reaction of tert-butyl alcohol with 2-iodoethylbenzene under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butoxy-1-iodoethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: The iodo group can be reduced to form the corresponding ethylbenzene derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the iodo group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as (2-tert-Butoxy-1-chloroethyl)benzene or (2-tert-Butoxy-1-bromoethyl)benzene can be formed.

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: The major product is typically ethylbenzene.

Scientific Research Applications

(2-tert-Butoxy-1-iodoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-tert-Butoxy-1-iodoethyl)benzene involves its interaction with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The iodo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can influence the compound’s behavior in different chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2-tert-Butoxy-1-chloroethyl)benzene
  • (2-tert-Butoxy-1-bromoethyl)benzene
  • (2-tert-Butoxy-1-fluoroethyl)benzene

Uniqueness

(2-tert-Butoxy-1-iodoethyl)benzene is unique due to the presence of the iodo group, which is larger and more polarizable compared to other halogens. This makes the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and stability.

Properties

CAS No.

111558-77-1

Molecular Formula

C12H17IO

Molecular Weight

304.17 g/mol

IUPAC Name

[1-iodo-2-[(2-methylpropan-2-yl)oxy]ethyl]benzene

InChI

InChI=1S/C12H17IO/c1-12(2,3)14-9-11(13)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

CWCAKNLDPUWVHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C1=CC=CC=C1)I

Origin of Product

United States

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